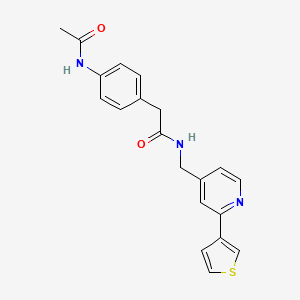
3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, commonly known as CCMC, is an organic compound with a wide range of applications in scientific research. It is a white solid that is soluble in water and ethanol, and has a melting point of 167-168°C. CCMC is used in various laboratory experiments and is known for its high stability and low toxicity. It has been used in the synthesis of various organic compounds, as well as in the preparation of metal complexes and drugs. Additionally, CCMC is used in the synthesis of heterocyclic compounds, as well as in the preparation of metal complexes and drugs.
作用機序
CCMC is known to have a variety of mechanisms of action. In the synthesis of organic compounds, CCMC acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone. In the synthesis of metal complexes, CCMC acts as a ligand, binding to the metal and forming a stable complex. In the synthesis of drugs, CCMC acts as a catalyst, promoting the reaction of the drug and its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCMC are not well understood. However, it is known to be non-toxic and is not associated with any adverse effects. Additionally, CCMC has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using CCMC in laboratory experiments include its low toxicity, high stability, and low cost. Additionally, it is easy to obtain and can be used in a variety of reactions. The main limitation of using CCMC is that it is not very soluble in organic solvents, which can limit its use in certain reactions.
将来の方向性
The future of CCMC in scientific research is promising. It has already been used in a variety of applications, and its potential for further applications is vast. Possible future directions for CCMC include its use in the synthesis of new drugs, in the preparation of metal complexes, and in the synthesis of heterocyclic compounds. Additionally, further research is needed to determine the biochemical and physiological effects of CCMC, as well as its potential toxicity.
合成法
CCMC can be synthesized by the reaction of 2-chlorobenzaldehyde and 4-cyanobenzaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete after several hours, and the product is isolated by filtration, followed by recrystallization.
科学的研究の応用
CCMC is used in a variety of scientific research applications, such as in the synthesis of organic compounds, metal complexes, and drugs. It is also used in the synthesis of heterocyclic compounds, such as oxazoles, thiophenes, and imidazoles. Additionally, CCMC is used in the preparation of metal complexes, such as cobalt, manganese, and nickel complexes. It is also used in the synthesis of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-4-2-3-5-15(14)19)18(23)21-13-8-6-12(10-20)7-9-13/h2-9H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZRTHVBFIMHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)


